

The Evolutionary Trajectory of Photosystem II in Cyanobacteria: A Technical Guide

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An in-depth exploration of the origin, diversification, and functional adaptation of the water-splitting engine of oxygenic photosynthesis.

Introduction

The evolution of Photosystem II (PSII), the water-plastoquinone photo-oxidoreductase, in an ancient cyanobacterium represents a pivotal moment in Earth's history, leading to the Great Oxidation Event and the subsequent diversification of aerobic life. This technical guide provides a comprehensive overview of the evolutionary journey of the PSII core complex in cyanobacteria. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure, function, and evolutionary dynamics of this vital enzyme complex. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological processes to facilitate a thorough understanding of PSII evolution.

The Ancestral Photosystem II: A Homodimeric Origin

The current understanding of PSII evolution points to a homodimeric ancestral reaction center. Phylogenetic and structural analyses suggest that the heterodimeric core of modern PSII, composed of the D1 (PsbA) and D2 (PsbD) proteins, arose from a gene duplication event of an ancestral protein, termed D0.^[1] This ancestral homodimeric photosystem likely possessed the fundamental machinery for charge separation but lacked the specialized functions of the

modern heterodimeric complex.[2] Bayesian relaxed molecular clock analyses suggest that a photosystem with the potential to oxidize water may have appeared in the early Archean, significantly predating the last common ancestor of all known oxygenic cyanobacteria.[3]

Evolution of the Core Components

The core of PSII is a marvel of evolutionary engineering, comprising a heterodimer of the D1 and D2 proteins, which bind the essential cofactors for light-induced electron transfer, and the inner light-harvesting antenna proteins CP47 (PsbB) and CP43 (PsbC).

The D1 and D2 Reaction Center Proteins

The divergence of the ancestral D0 gene into psbA (encoding D1) and psbD (encoding D2) was a critical step in the evolution of PSII. This specialization allowed for a division of labor within the reaction center. The D1 protein became the primary site of damage from reactive oxygen species generated during water oxidation and consequently evolved a rapid turnover and repair cycle.[4] The D2 protein, on the other hand, assumed a more structural and stabilizing role.

The evolutionary rates of the psbA and psbD genes are constrained by the numerous protein-protein and protein-cofactor interactions within the PSII complex.[5] However, cyanobacteria have evolved multiple isoforms of the D1 protein, each adapted to specific environmental conditions, such as high light, UV stress, or microaerobic conditions.[6][7] This diversity of D1 forms highlights the ongoing evolvability of this critical subunit.[8]

The Inner Antenna Proteins: CP47 and CP43

The CP47 and CP43 proteins serve as an internal antenna system, funneling excitation energy to the D1/D2 reaction center. Phylogenetic studies suggest that these proteins also originated from a gene duplication event. Their evolution is tightly linked to the overall architecture of the PSII complex and the optimization of light harvesting.

The Water-Oxidizing Complex: A Catalyst Forged by Evolution

The evolution of the Mn₄CaO₅ cluster, the catalytic core of the water-oxidizing complex (OEC), was the defining innovation that enabled oxygenic photosynthesis. This complex, which

catalyzes the four-electron oxidation of two water molecules, is a testament to the power of natural selection to co-opt and refine inorganic chemistry for biological purposes. The precise evolutionary pathway of the OEC is still under investigation, but it is hypothesized to have evolved from simpler manganese-containing enzymes. The extrinsic proteins PsbO, PsbU, and PsbV in cyanobacteria play crucial roles in stabilizing and protecting the Mn_4CaO_5 cluster.^[9]
^[10]

Quantitative Data on PSII Evolution

The following tables summarize key quantitative data related to the evolution and stoichiometry of Photosystem II in cyanobacteria.

Parameter	Organism/Condition	Value	Reference(s)
PSI:PSII Ratio	Synechocystis sp. PCC 6803 (broad-spectrum light)	2:1 to 4:1	[9]
Plectonema boryanum (29°C / 150 $\mu\text{mol m}^{-2} \text{s}^{-1}$)	~3.0	[11]	
Plectonema boryanum (15°C / 150 $\mu\text{mol m}^{-2} \text{s}^{-1}$)	~4.5	[11]	
Plectonema boryanum (29°C / 750 $\mu\text{mol m}^{-2} \text{s}^{-1}$)	~1.5	[11]	
Chlorophyll a molecules per Photosystem	Cyanobacteria (general)	~40 per PSII	[2]
Cyanobacteria (general)	~100 per PSI	[2]	
Evolutionary Rate (substitutions/site/Ga)	D1 and D2 proteins	0.12 ± 0.04	[3]
L and M proteins (anoxygenic Type II)	0.61 ± 0.19	[3]	

Table 1: Stoichiometry and Evolutionary Rates of Photosystem Components.

Subunit	Function	Evolutionary Conservation
D1 (PsbA)	Reaction center protein, binds Mn4CaO5 cluster	Core is highly conserved, but multiple isoforms exist.[6][7]
D2 (PsbD)	Reaction center protein	Highly conserved.
CP47 (PsbB)	Inner antenna	Highly conserved.
CP43 (PsbC)	Inner antenna	Highly conserved.
PsbE/PsbF	Cytochrome b559	Conserved.
PsbO	Extrinsic protein, stabilizes OEC	Conserved among oxygenic phototrophs.
PsbU	Extrinsic protein	Found in cyanobacteria.
PsbV	Extrinsic protein (cytochrome c550)	Found in cyanobacteria.

Table 2: Conservation of Core Photosystem II Subunits.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the evolution and function of Photosystem II in cyanobacteria.

Isolation of Thylakoid Membranes and Photosystem II Complexes

Objective: To isolate functional PSII complexes from cyanobacterial cells for biochemical and structural analysis.

General Protocol:

- Cell Culture and Harvest: Cultivate cyanobacterial cells (e.g., *Synechocystis* sp. PCC 6803 or *Thermosynechococcus vulcanus*) under controlled light and temperature conditions.[12]
[13] Harvest cells by centrifugation.

- **Cell Lysis:** Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as a bead beater or French press.[\[1\]](#)
- **Thylakoid Membrane Isolation:** Separate the thylakoid membranes from other cellular components by differential centrifugation.[\[12\]](#)[\[13\]](#)
- **Solubilization of Thylakoid Membranes:** Solubilize the thylakoid membranes using a mild non-ionic detergent (e.g., n-dodecyl- β -D-maltoside (β -DDM) or lauryl dimethylamine-n-oxide (LDAO)) to release the membrane protein complexes.[\[12\]](#)[\[14\]](#)
- **Purification of PSII Complexes:** Purify the PSII complexes from the solubilized thylakoid membranes using techniques such as sucrose density gradient centrifugation, ion-exchange chromatography, or affinity chromatography (if a tagged subunit is used).[\[12\]](#)[\[13\]](#)[\[15\]](#)

Measurement of Photosystem II Activity (Oxygen Evolution)

Objective: To quantify the rate of oxygen evolution by isolated PSII complexes or whole cells.

General Protocol (using a Clark-type oxygen electrode):[\[2\]](#)[\[16\]](#)

- **Prepare the Reaction Mixture:** In the electrode chamber, add a suitable buffer containing an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide).
- **Add Sample:** Add a known amount of isolated PSII complexes or cyanobacterial cells to the chamber.
- **Dark Adaptation:** Allow the sample to dark-adapt for a few minutes to establish a baseline oxygen level.
- **Initiate Photosynthesis:** Illuminate the sample with a light source of known intensity and wavelength.
- **Measure Oxygen Evolution:** The Clark-type electrode measures the change in oxygen concentration in the chamber over time. The rate of oxygen evolution can be calculated from the slope of the oxygen concentration versus time plot.

Phylogenetic Analysis of Photosystem II Proteins

Objective: To infer the evolutionary relationships between PSII protein sequences from different organisms.

General Protocol:[17][18]

- **Sequence Retrieval:** Obtain the amino acid or nucleotide sequences of the PSII protein of interest from public databases (e.g., NCBI GenBank).
- **Multiple Sequence Alignment:** Align the sequences using a multiple sequence alignment program (e.g., ClustalW, MAFFT, or MUSCLE). This step is crucial for identifying homologous positions.
- **Phylogenetic Tree Construction:** Construct a phylogenetic tree from the aligned sequences using methods such as Maximum Likelihood (e.g., PhyML, RAxML), Bayesian Inference (e.g., MrBayes), or Neighbor-Joining.
- **Tree Visualization and Interpretation:** Visualize the phylogenetic tree using software like FigTree or MEGA to interpret the evolutionary relationships between the sequences.

Ancestral Sequence Reconstruction

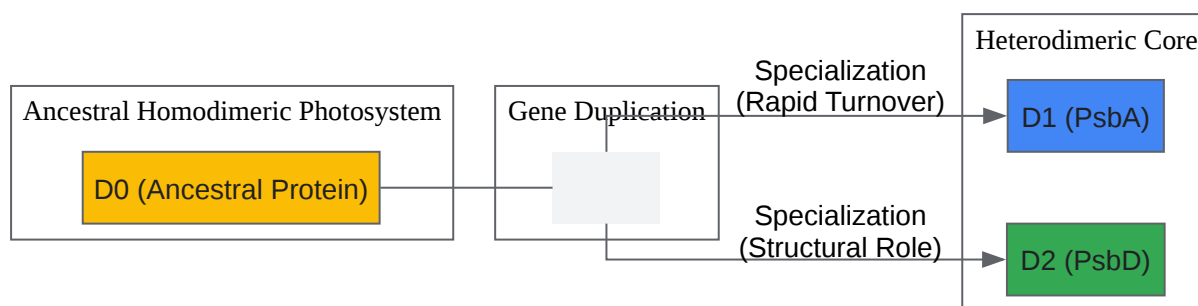
Objective: To infer the amino acid sequence of an ancestral PSII protein.

General Protocol:[19][20]

- **Phylogenetic Analysis:** Perform a thorough phylogenetic analysis as described above to obtain a robust phylogenetic tree.
- **Ancestral State Reconstruction:** Use a probabilistic method, typically Maximum Likelihood or Bayesian inference, to infer the most likely amino acid at each position of the ancestral sequence at a specific node in the phylogenetic tree. Software packages like PAML, Lazarus, or FireProtASR can be used for this purpose.
- **Sequence Synthesis and Characterization:** The inferred ancestral gene can be synthesized, expressed in a suitable host system, and the properties of the resurrected ancestral protein can be experimentally characterized.

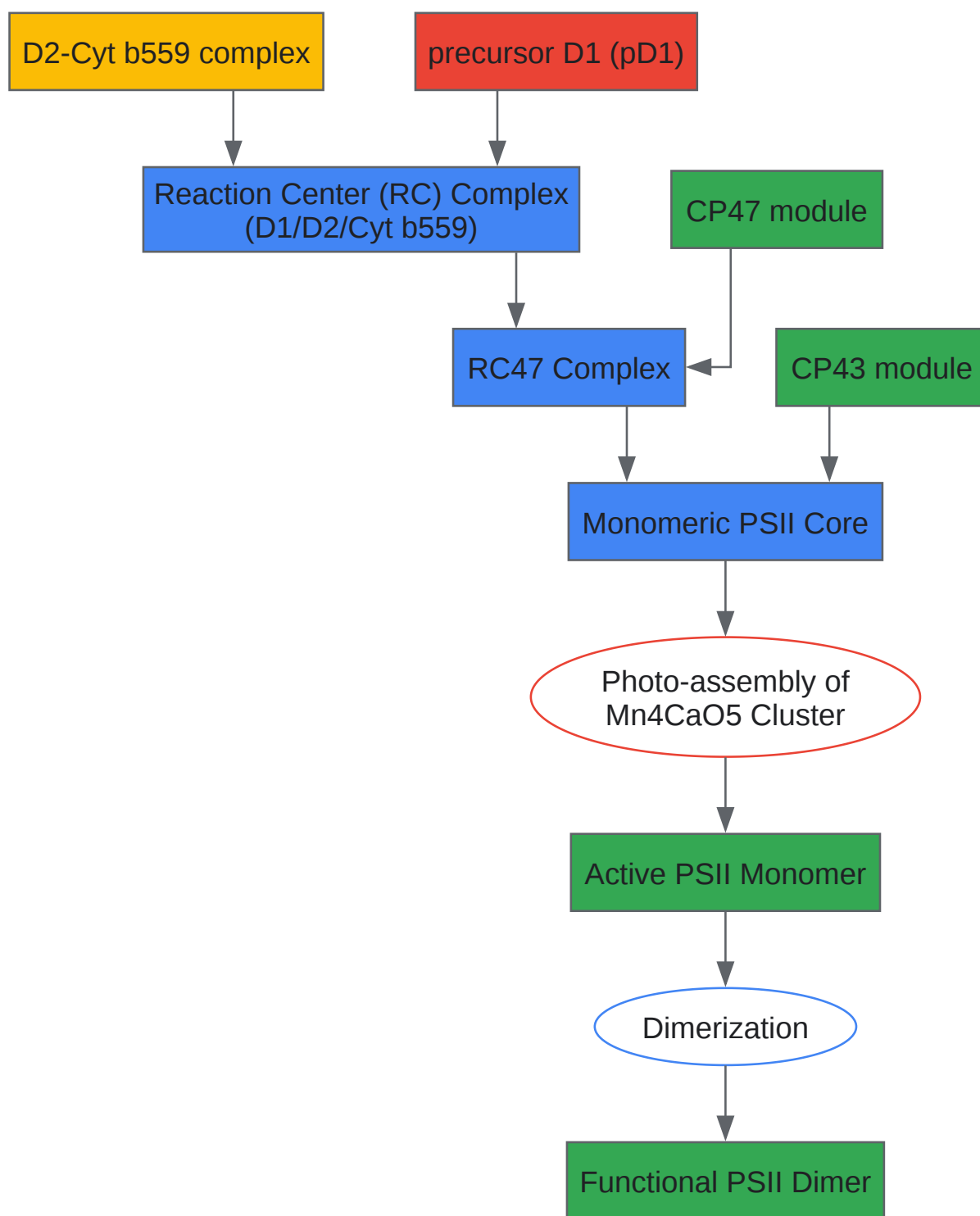
Visualizing the Evolution and Assembly of Photosystem II

The following diagrams, generated using the DOT language for Graphviz, illustrate key evolutionary and assembly pathways of Photosystem II.



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Evolution of the D1 and D2 core proteins from an ancestral homodimer.



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Stepwise assembly pathway of the Photosystem II complex in cyanobacteria.

Lateral Gene Transfer in Photosystem Evolution

Lateral gene transfer (LGT) has played a significant role in the evolution of prokaryotic genomes, including genes related to photosynthesis. While the core components of PSII are thought to have evolved vertically within the cyanobacterial lineage, there is evidence of LGT for some photosynthesis-related genes. For instance, cyanophages (viruses that infect cyanobacteria) can carry and express host-like *psbA* and *psbD* genes, potentially augmenting the host's photosynthetic machinery during infection and contributing to the genetic diversity of these core genes in the environment.^[14]

Conclusion and Future Directions

The evolution of Photosystem II in cyanobacteria is a story of molecular innovation and adaptation that fundamentally transformed our planet. From its origins as a simple homodimeric reaction center to the complex, highly regulated enzyme it is today, PSII's journey reflects the power of gene duplication, specialization, and the co-option of inorganic chemistry for biological catalysis.

While significant progress has been made in understanding the evolution of the PSII core, many questions remain. Future research will likely focus on:

- Elucidating the precise evolutionary steps leading to the formation of the water-oxidizing complex.
- Characterizing the functional diversity of the various D1 isoforms in a wider range of cyanobacteria.
- Quantifying the evolutionary rates of a broader spectrum of PSII subunit genes to gain a more complete picture of the co-evolution of the complex.
- Investigating the role of LGT in the evolution and diversification of PSII and its associated proteins in different cyanobacterial lineages.

A deeper understanding of the evolutionary principles that have shaped Photosystem II will not only provide fundamental insights into the history of life but may also inform the design of artificial photosynthetic systems for sustainable energy production.

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